
H4R antagonist 1
概要
説明
H4R アンタゴニスト 1 は、強力で選択性の高いヒスタミン H4 受容体アンタゴニストです。ヒスタミン H4 受容体は、G タンパク質共役受容体ファミリーに属し、主に単球、好塩基球、樹状細胞、T リンパ球などの造血細胞に発現しています。 H4R アンタゴニスト 1 は、免疫応答と炎症を調節する上で重要な役割を果たすことが示されています .
準備方法
合成経路と反応条件
H4R アンタゴニスト 1 の合成には、重要な中間体の生成と最終的なカップリング反応など、いくつかのステップが含まれます反応条件には、多くの場合、有機溶媒、触媒、制御された温度の使用が含まれ、高収率と高純度が確保されます .
工業的生産方法
H4R アンタゴニスト 1 の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件の最適化が含まれます。 高性能液体クロマトグラフィー (HPLC) などの技術は精製に使用され、最終製品は、一貫性と効力を確保するために厳格な品質管理を受けます .
化学反応の分析
反応の種類
H4R アンタゴニスト 1 は、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用します。
還元: この反応には、水素の添加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。
置換: この反応には、ある官能基を別の官能基に置き換えることが含まれ、多くの場合、ハロゲンや求核剤などの試薬を使用します.
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤を制御された温度で。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤を不活性雰囲気で。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合がありますが、還元により水素化された化合物が生成される場合があります。 置換反応により、さまざまな置換された芳香族環が生成される可能性があります .
科学的研究の応用
H4R アンタゴニスト 1 は、以下を含む幅広い科学研究の用途を持っています。
作用機序
H4R アンタゴニスト 1 は、ヒスタミン H4 受容体に選択的に結合することにより効果を発揮し、受容体の活性を阻害します。この阻害により、受容体がその天然リガンドであるヒスタミンと相互作用することが阻害され、これによりさまざまな免疫応答と炎症プロセスが調節されます。 分子標的としては、単球、好塩基球、樹状細胞、T リンパ球などが含まれ、関与する経路は主にサイトカインとケモカインの産生に関連しています .
類似の化合物との比較
類似の化合物
JNJ 7777120: 同様の抗炎症作用と免疫調節作用を持つ、もう1つの選択的なヒスタミン H4 受容体アンタゴニスト.
JNJ 39758979: 実験的そう痒症の軽減と、アトピー性皮膚炎の患者で有効性を示している、強力な H4 受容体アンタゴニスト.
Toreforant: 関節リウマチ、喘息、乾癬で臨床試験が行われている、以前の化合物の副作用を克服するために開発された H4 受容体アンタゴニスト.
独自性
H4R アンタゴニスト 1 は、ヒスタミン H4 受容体に対する高選択性と効力(IC50 は 27 nM)が特徴です。 他のヒスタミン受容体アンタゴニストとは異なり、H1、H2、H3 受容体などの他のヒスタミン受容体サブタイプには、顕著な結合親和性を示しません . この特異性により、ヒスタミン H4 受容体を研究し、炎症性および免疫関連疾患の標的療法を開発するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
JNJ 7777120: Another selective histamine H4 receptor antagonist with similar anti-inflammatory and immunomodulatory properties.
JNJ 39758979: A potent H4 receptor antagonist that has shown efficacy in reducing experimental pruritus and in patients with atopic dermatitis.
Toreforant: An H4 receptor antagonist developed to overcome the side effects of earlier compounds, tested in clinical studies for rheumatoid arthritis, asthma, and psoriasis.
Uniqueness
H4R antagonist 1 is unique in its high selectivity and potency for the histamine H4 receptor, with an IC50 of 27 nM. Unlike other histamine receptor antagonists, it does not show any noticeable binding affinity to other subtypes of histamine receptors, such as H1, H2, and H3 receptors . This specificity makes it a valuable tool for studying the histamine H4 receptor and developing targeted therapies for inflammatory and immune-related conditions .
特性
IUPAC Name |
1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGICUHMULRYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




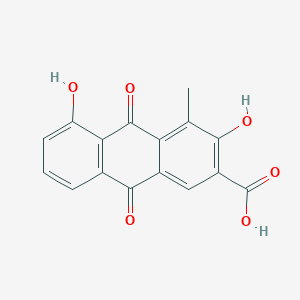
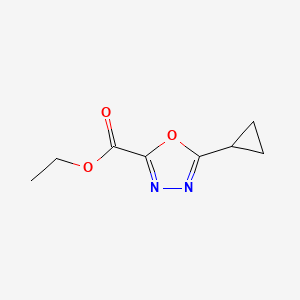
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
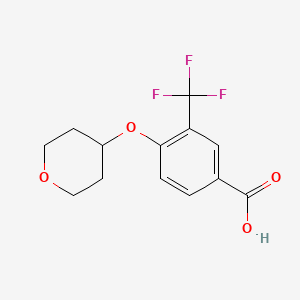
![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)
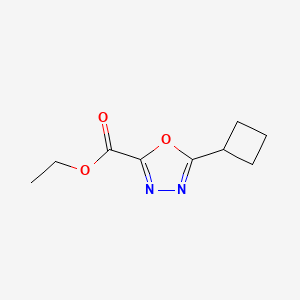


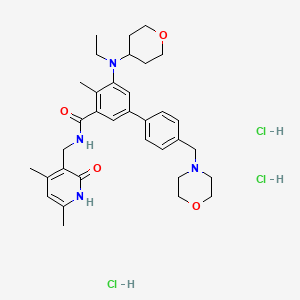
![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)
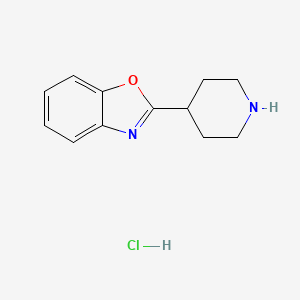
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)
